molecular formula C11H6BrF3O2S B13682315 3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester

3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B13682315
M. Wt: 339.13 g/mol
InChI Key: JMZCRFSCHXIANT-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry, organic electronics, and material science. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts for Coupling Reactions: Palladium catalysts

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of methyl 6-bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit kinase activity by binding to the active site of the enzyme, preventing substrate phosphorylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and make it a versatile intermediate in various chemical syntheses. Its unique structure also imparts specific electronic properties, making it valuable in organic electronics and material science.

Properties

Molecular Formula

C11H6BrF3O2S

Molecular Weight

339.13 g/mol

IUPAC Name

methyl 6-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H6BrF3O2S/c1-17-10(16)9-8(11(13,14)15)6-3-2-5(12)4-7(6)18-9/h2-4H,1H3

InChI Key

JMZCRFSCHXIANT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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